molecular formula C14H13NO4 B3255382 Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate CAS No. 25437-98-3

Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate

Cat. No.: B3255382
CAS No.: 25437-98-3
M. Wt: 259.26 g/mol
InChI Key: MTBLGABRWSLTSA-UHFFFAOYSA-N
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Description

Overview of 3-Hydroxypyridinone Scaffolds in Coordination Chemistry and Medicinal Chemistry Research

3-Hydroxypyridinones (3-HPs) are a class of N-heterocyclic compounds that have garnered significant attention due to their exceptional metal-chelating capabilities. mdpi.comnih.gov The defining feature of the 3-HP scaffold is the presence of a hydroxyl and a ketone group on the pyridinone ring, which together form a powerful bidentate chelation site for a variety of metal ions, especially hard metal ions like iron(III), aluminum(III), and gallium(III). mdpi.com This high affinity and specificity for metal ions underpin their extensive use in medicinal chemistry. mdpi.comnih.gov

In the realm of medicinal chemistry, 3-HP derivatives are most notably recognized for their application as iron chelators in the treatment of iron overload diseases. nih.gov The ability to sequester excess iron is crucial in managing conditions such as β-thalassemia. rsc.org Beyond iron chelation, the 3-HP scaffold is being explored for a multitude of other therapeutic applications, including the development of antimicrobial agents, inhibitors of metalloenzymes, and potential treatments for neurodegenerative diseases. mdpi.comnih.gov

In coordination chemistry, the predictable and robust coordination behavior of 3-HPs makes them valuable ligands for the synthesis of metal complexes with diverse applications. These range from catalysts and imaging agents to novel materials with interesting magnetic or optical properties. The ease with which the 3-HP core can be chemically modified allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Rationale for the Synthesis and Investigation of Novel 3-Hydroxypyridinone Derivatives

The synthesis of novel 3-hydroxypyridinone derivatives is driven by the desire to modulate their physicochemical and biological properties for specific applications. mdpi.com By introducing different substituents at various positions on the pyridinone ring, researchers can influence a range of characteristics, including:

Chelating Affinity and Selectivity: Modifications to the electronic properties of the ring can alter the pKa of the hydroxyl group, thereby affecting the stability and selectivity of the metal complexes formed. nih.gov

Lipophilicity and Pharmacokinetics: The addition of functional groups can change the molecule's solubility and ability to cross biological membranes, which is critical for drug development. researchgate.net

Biological Activity: Appending bioactive moieties to the 3-HP scaffold can lead to multifunctional molecules with enhanced or novel therapeutic effects. nih.gov

Coordination Geometry: For applications in materials science and catalysis, the design of the ligand can direct the geometry of the resulting metal complex.

The general synthetic route to 1-substituted-3-hydroxy-4-pyridinones often involves the reaction of a pyran-4-one, such as maltol (B134687), with a primary amine. Protecting the 3-hydroxyl group can lead to improved yields of the desired pyridinone. kcl.ac.uk

Specific Research Context and Academic Importance of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate

This compound is a specific derivative that features an N-aryl substituent, which is further functionalized with an ethyl benzoate (B1203000) group in the para position. The academic importance of this particular structure lies in the systematic exploration of how this N-aryl benzoate moiety influences the core properties of the 3-HP scaffold.

The introduction of an aromatic ring at the N1 position introduces a degree of rigidity and can influence the electronic environment of the chelating center. The ethyl benzoate group, in particular, offers several avenues for investigation:

Electronic Modulation: The ester group is an electron-withdrawing group, which can impact the acidity of the 3-hydroxyl group and, consequently, the metal binding affinity.

Functional Handle: The ester provides a reactive site for further chemical modifications, allowing for the attachment of other molecules, such as fluorescent probes, targeting ligands, or polymers, to create more complex and functional systems.

Scope and Objectives of Academic Research on this compound

The academic research focused on this compound would likely encompass a multi-faceted investigation into its chemical and potential biological properties. The primary objectives of such research would be:

Synthesis and Characterization: To develop an efficient and scalable synthesis for the compound and to thoroughly characterize its structure and purity using techniques such as NMR, mass spectrometry, and elemental analysis.

Physicochemical Properties: To determine key physicochemical parameters, including its pKa values, lipophilicity (logP or logD), and aqueous solubility. These properties are fundamental to understanding its behavior in different environments.

Coordination Chemistry: To study its coordination behavior with various metal ions, particularly iron(III). This would involve determining the stoichiometry and stability constants of the resulting metal complexes.

Structure-Activity Relationship Studies: To compare its properties with other N-substituted 3-HP derivatives to build a comprehensive understanding of how the N-aryl benzoate group influences chelating ability and other properties.

Below is an interactive data table showcasing representative physicochemical data for a generic N-substituted 3-hydroxypyridinone, illustrating the type of data that would be sought for this compound.

PropertyRepresentative ValueSignificance
Molecular Weight 259.26 g/mol A fundamental property influencing diffusion and transport across membranes.
pKa1 (3-hydroxyl) ~3-4Reflects the acidity of the chelating hydroxyl group, a key factor in metal binding at physiological pH.
pKa2 (ring proton) ~9-10Pertains to the protonation state of the pyridinone ring.
logP (Octanol/Water) VariableAn indicator of lipophilicity, which affects solubility, membrane permeability, and interactions with biological targets.
pFe³⁺ >20A measure of the iron(III) binding affinity under physiological conditions; higher values indicate stronger chelation.

Note: The values in this table are representative for the class of compounds and are not specific experimental data for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3-hydroxy-4-oxopyridin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-19-14(18)10-3-5-11(6-4-10)15-8-7-12(16)13(17)9-15/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBLGABRWSLTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC(=O)C(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Ethyl 4 3 Hydroxy 4 Oxopyridin 1 4h Yl Benzoate

Retrosynthetic Analysis of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the bond between the pyridinone nitrogen and the phenyl ring. This approach simplifies the structure into two primary precursors: a 3-hydroxy-4-oxopyridine (also known as 3-hydroxy-4-pyridinone) core and a suitably functionalized benzoic acid ester. This disconnection is predicated on the feasibility of a carbon-nitrogen bond formation, a common strategy in heterocyclic chemistry. The forward synthesis would therefore involve the coupling of these two key fragments.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the efficient preparation of its constituent precursors. This section details the synthetic routes to the key pyridinone and benzoic acid ester intermediates.

Synthesis of Key Pyridinone Intermediates

The 3-hydroxy-4-pyridinone scaffold is a crucial building block. An improved synthesis for this intermediate can be achieved via an Elbs oxidation of 4-pyridone. nih.govrsc.org This method, while sometimes modest in yield, provides a direct route to the desired hydroxylated pyridinone structure. The reaction involves the oxidation of 4-pyridone using a peroxydisulfate (B1198043) salt, followed by hydrolysis of the resulting sulfate (B86663) ester to yield 3-hydroxy-4-pyridinone.

PrecursorReagentsKey TransformationReference
4-PyridonePotassium persulfate, Sodium hydroxide (B78521)Elbs oxidation nih.govrsc.org

This interactive table summarizes the synthesis of the key pyridinone intermediate.

Preparation of Benzoic Acid Ester Precursors

The second key precursor is an ethyl benzoate (B1203000) derivative functionalized at the 4-position, which is necessary for the coupling reaction. A common and efficient starting material is ethyl 4-aminobenzoate (B8803810). This compound can be synthesized through the reduction of ethyl 4-nitrobenzoate. Various reduction methods are available, including catalytic hydrogenation or the use of reducing agents like indium in the presence of ammonium (B1175870) chloride. orgsyn.org For the subsequent coupling reaction, the amino group of ethyl 4-aminobenzoate can be converted into a more suitable leaving group, such as a halide (e.g., iodide or bromide), through a Sandmeyer reaction.

Starting MaterialReagentsProductReference
Ethyl 4-nitrobenzoateIndium, Ammonium chloride, Ethanol (B145695)/WaterEthyl 4-aminobenzoate orgsyn.org
Ethyl 4-aminobenzoateSodium nitrite, Hydrohalic acidEthyl 4-halobenzoateStandard procedure

This interactive table outlines the preparation of the benzoic acid ester precursor.

Optimization of Reaction Conditions for the Formation of this compound

The final and most critical step in the synthesis is the coupling of the pyridinone and benzoic acid ester precursors. The efficiency of this reaction is highly dependent on the chosen catalytic system and reaction conditions.

Condensation Reactions and Catalytic Systems

The formation of the N-aryl bond between the 3-hydroxy-4-pyridinone and the ethyl 4-halobenzoate can be effectively achieved through a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann condensation or a related N-arylation reaction. Research by Buchwald and Altman has demonstrated the utility of copper-based catalysts for the N-arylation of hydroxypyridines. A typical catalytic system involves a copper(I) source, such as copper(I) iodide (CuI), in combination with a suitable ligand. The choice of ligand is crucial for promoting the reaction and achieving high yields. For the N-arylation of 4-hydroxypyridines, ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) have been shown to be effective. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Pyridinone IntermediateBenzoic Ester PrecursorCatalystLigandBaseSolventTemperature (°C)
3-Hydroxy-4-pyridinoneEthyl 4-iodobenzoateCuI2,2,6,6-tetramethylheptane-3,5-dioneK2CO3DMF110

This interactive table presents optimized reaction conditions for the final condensation step, based on analogous reactions.

Reaction Kinetics and Mechanistic Considerations

The mechanism of the copper-catalyzed N-arylation of pyridinones is believed to proceed through a catalytic cycle involving a copper(I) species. The reaction likely initiates with the coordination of the pyridinone to the copper(I) catalyst, followed by deprotonation by the base to form a copper(I)-pyridinone complex. This complex then undergoes oxidative addition with the ethyl 4-halobenzoate. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the desired N-aryl pyridinone product and regenerate the active copper(I) catalyst.

Kinetic studies on related copper-catalyzed N-arylation reactions have shown that the rate is often dependent on the concentrations of the catalyst, the aryl halide, and the nucleophile (the pyridinone). The nature of the ligand plays a critical role in stabilizing the copper catalyst and facilitating the key steps of oxidative addition and reductive elimination. The choice of base and solvent can also significantly influence the reaction rate by affecting the solubility of the reactants and the stability of the catalytic intermediates.

Purification Techniques and Yield Optimization

The successful synthesis of this compound relies on effective purification and optimization of reaction yields. Common techniques employed for the purification of N-substituted pyridone derivatives include recrystallization and column chromatography.

Purification Techniques:

Following the synthesis, the crude product often contains unreacted starting materials, byproducts, and residual catalyst. A typical purification protocol would involve the following steps:

Work-up: The reaction mixture is typically quenched, and the organic layer is separated, washed, dried, and concentrated under vacuum to obtain the crude product.

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. For compounds similar to this compound, solvents like ethanol or mixtures of ethanol and water can be effective for recrystallization.

Column Chromatography: For more challenging separations or to obtain a very high purity product, column chromatography is the method of choice. A silica (B1680970) gel column is commonly used as the stationary phase, and a suitable eluent system (a mixture of solvents) is chosen to separate the desired compound from impurities based on their differential adsorption to the silica gel. The selection of the eluent is critical and is often determined by thin-layer chromatography (TLC) analysis.

Yield Optimization:

Maximizing the yield of this compound is a key objective in its synthesis. Several factors can be systematically varied to optimize the reaction conditions. These include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

For N-arylation reactions like the Ullmann condensation or Buchwald-Hartwig amination, which are plausible routes to this compound, the following parameters are crucial for optimization:

Catalyst and Ligand: In copper-catalyzed Ullmann reactions, the choice of the copper source (e.g., CuI, Cu2O) and the use of ligands can significantly impact the yield. Similarly, in palladium-catalyzed Buchwald-Hartwig reactions, the selection of the palladium precursor and the phosphine (B1218219) ligand is critical for achieving high efficiency.

Base: The choice of base is crucial for deprotonating the pyridone nitrogen, thereby activating it for the coupling reaction. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4). The strength and solubility of the base can influence the reaction rate and yield.

Solvent: The solvent plays a multiple role in the reaction, including dissolving the reactants and influencing the catalyst's activity. High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane are often used in these coupling reactions.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure the reaction goes to completion without significant decomposition of the product. Monitoring the reaction progress by TLC is essential to determine the optimal reaction time.

A design of experiments (DoE) approach can be employed to systematically study the effects of these variables and their interactions to identify the optimal conditions for maximizing the yield.

Below is an interactive data table summarizing the key parameters for yield optimization in analogous N-arylation reactions of pyridones.

ParameterOptionsRationale for Optimization
Catalyst CuI, Cu2O, Pd(OAc)2, Pd2(dba)3The choice of metal and its oxidation state can significantly affect catalytic activity.
Ligand L-proline, phenanthroline derivatives (for Cu), phosphine ligands (e.g., XPhos, SPhos for Pd)Ligands stabilize the metal center, enhance its reactivity, and can influence selectivity.
Base K2CO3, Cs2CO3, K3PO4, t-BuOKThe base strength and solubility are critical for the deprotonation of the pyridone nitrogen.
Solvent DMF, DMSO, Dioxane, TolueneThe polarity and boiling point of the solvent affect reactant solubility and reaction kinetics.
Temperature Room temperature to >150 °CHigher temperatures can increase reaction rates but may also lead to side reactions or decomposition.
Reactant Ratio Stoichiometric or slight excess of one reactantOptimizing the ratio of the pyridone to the aryl halide can maximize the conversion of the limiting reagent.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating green chemistry approaches.

Key areas for implementing green chemistry in this synthesis include:

Use of Greener Solvents: Traditional solvents like DMF and DMSO, while effective, have environmental and health concerns. The exploration of greener alternatives such as water, ionic liquids, or deep eutectic solvents is a significant step towards a more sustainable synthesis. For instance, copper-catalyzed N-arylation reactions have been successfully carried out in water, which is a non-toxic, non-flammable, and readily available solvent. rsc.org

Energy Efficiency: Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. These techniques can also lead to higher yields and cleaner reaction profiles.

Catalyst Selection and Recycling: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the N-arylation step, developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused would improve the sustainability of the process. For example, copper nanoparticles or copper supported on solid matrices have been investigated as recyclable catalysts for Ullmann-type reactions.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reaction pathways that minimize the formation of byproducts. Multi-component reactions, where three or more reactants are combined in a single step to form the product, are excellent examples of atom-economical processes.

Use of Renewable Feedstocks: While the synthesis of the core 3-hydroxy-4-pyridone structure often starts from petroleum-derived precursors, exploring routes from renewable resources would be a significant advancement in green chemistry.

An interactive data table highlighting green chemistry approaches applicable to the synthesis is presented below.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Designing the synthesis to minimize waste generation from the outset.
Atom Economy Utilizing reaction pathways, such as multi-component reactions, that maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals The target molecule itself is designed for a specific purpose; this principle applies more to the overall drug discovery process.
Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids.
Design for Energy Efficiency Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption.
Use of Renewable Feedstocks Investigating synthetic routes that start from bio-based materials.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps to reduce the number of synthetic steps and waste.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. Developing recyclable catalysts.
Design for Degradation This principle is more relevant to the lifecycle of the final product.
Real-time analysis for Pollution Prevention Monitoring the reaction progress to prevent the formation of byproducts and ensure complete conversion.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for chemical accidents.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic and crystallographic data for the specific compound This compound (CAS No. 25437-98-3) is not publicly available. While the existence of this compound is confirmed through chemical supplier databases, the in-depth research findings required to populate the advanced structural and spectroscopic elucidation sections of the requested article are not present in accessible scholarly articles, patents, or academic dissertations.

The provided outline necessitates specific, data-rich content for each subsection, including High-Resolution Mass Spectrometry, advanced 2D Nuclear Magnetic Resonance techniques, Solid-State NMR, Infrared and Raman Spectroscopy, Ultraviolet-Visible Spectroscopy, and X-ray Crystallography. Without access to primary research data detailing the analysis of "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the strict content inclusions and exclusions.

General principles of these analytical techniques can be described, but applying them to this specific molecule without experimental data would result in speculation rather than factual reporting. For instance, while one could predict general regions for IR absorptions or NMR chemical shifts based on the compound's structure, these would be theoretical estimations and not the detailed research findings required.

Therefore, the generation of the requested article focusing solely on the advanced structural and spectroscopic elucidation of "this compound" cannot be completed at this time due to the absence of the necessary scientific data in the public domain.

Advanced Structural and Spectroscopic Elucidation of Ethyl 4 3 Hydroxy 4 Oxopyridin 1 4h Yl Benzoate

X-ray Crystallography for Single Crystal Structure Determination

Crystal Packing and Intermolecular Interactions

Detailed experimental data from single-crystal X-ray diffraction studies for Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate are not available in the public domain. Such studies would be essential to definitively determine the crystal system, space group, and the precise arrangement of molecules in the solid state. This analysis would also reveal key intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal packing.

In the absence of a determined crystal structure, predictive computational modeling could offer insights into the likely packing motifs. Based on the molecular structure, which features a hydrogen bond donor (the hydroxyl group), hydrogen bond acceptors (the carbonyl and hydroxyl oxygens), and aromatic rings, it is plausible that the crystal packing is dominated by a network of hydrogen bonds and offset π-π stacking interactions.

Tautomeric Forms and Hydrogen Bonding Networks

The 3-hydroxy-4-oxopyridin-1(4H)-yl moiety of the title compound can theoretically exist in several tautomeric forms. The stability of these tautomers is influenced by both intramolecular factors and the surrounding environment (e.g., solvent polarity, solid-state packing). The potential for keto-enol and pyridone-hydroxypyridine tautomerism makes this a subject of scientific interest. However, specific experimental or computational studies detailing the predominant tautomeric form of this compound or the intricate hydrogen bonding networks it forms are not currently available. Spectroscopic techniques such as NMR and IR, combined with computational chemistry, would be required to elucidate the tautomeric equilibrium and the specifics of the hydrogen bond donors and acceptors in various states.

Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Derivatives are Explored

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as circular dichroism (CD). The exploration of chiral derivatives, for instance, by introducing a stereocenter into the ethyl benzoate (B1203000) group or by forming complexes with chiral auxiliaries, would be necessary to induce chirality. To date, the synthesis and chiroptical analysis of such chiral derivatives have not been reported in scientific literature. Should such derivatives be synthesized, CD spectroscopy would be a powerful tool to investigate their stereochemical properties and conformational preferences in solution.

Chemical Reactivity and Derivatization Studies of the Ethyl 4 3 Hydroxy 4 Oxopyridin 1 4h Yl Benzoate Scaffold

Reactivity of the Pyridinone Moiety

The 1-aryl-3-hydroxy-4-pyridone core is a versatile platform for chemical modification. Its reactivity is influenced by the electron-donating hydroxyl group, the electron-withdrawing carbonyl group, and the aromatic N-aryl substituent. These features dictate the regioselectivity of substitution reactions and the conditions required for derivatization.

While the pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, the presence of a strong activating group like the 3-hydroxyl group facilitates such reactions. wikipedia.org The hydroxyl group acts as an ortho, para-director, activating the C2 and C5 positions of the pyridinone ring. The C4-carbonyl group, being a deactivating group, directs incoming electrophiles to the meta positions (C3 and C5). The combined influence of these groups suggests that electrophilic substitution will preferentially occur at the C2 and C5 positions, which are activated by the hydroxyl group.

Common electrophilic aromatic substitution reactions such as halogenation and nitration are feasible on activated pyridine rings. researchgate.netrsc.org For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS), which allows for regioselective bromination of hydroxypyridines. researchgate.net Nitration of similar 3-hydroxypyridine (B118123) structures has been shown to occur at the 2-position, indicating a strong directing effect from the hydroxyl group. rsc.org

Reaction TypeTypical ReagentsPredicted RegioselectivityProduct Type
Halogenation (Bromination)N-Bromosuccinimide (NBS) in CH₂Cl₂ or CH₃CNC2 and/or C5Bromo-substituted pyridinone
NitrationHNO₃/H₂SO₄ or N₂O₅C2Nitro-substituted pyridinone
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)C2 and/or C5Acyl-substituted pyridinone

The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene. In the 4-pyridone scaffold, the positions ortho and para to the ring nitrogen (C2, C6, and C4) are the most electrophilic. The presence of the carbonyl group at C4 further enhances the electrophilicity of the ring, particularly at the C2 and C6 positions. Nucleophilic aromatic substitution (SNAr) is a plausible pathway if a suitable leaving group is present at these positions. youtube.com

In the absence of a leaving group, nucleophilic addition can occur, especially with strong nucleophiles. Highly electrophilic pyridines, often activated by electron-withdrawing groups, can undergo addition reactions with various nucleophiles. nih.gov For the Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate scaffold, nucleophilic attack would be expected to occur at the C2 or C6 positions, leading to addition or substitution products depending on the reaction conditions and the nature of the nucleophile.

NucleophilePotential Reaction TypePredicted Site of AttackPotential Product
Organolithium Reagents (e.g., BuLi)Nucleophilic AdditionC2 / C6Dihydropyridinone derivative
Hydride (e.g., NaBH₄)Reduction (Nucleophilic Addition)C2 / C6Partially reduced pyridinone
Amines (e.g., R-NH₂)Nucleophilic Addition or Substitution (if leaving group is present)C2 / C6Amino-substituted pyridinone

The 3-hydroxyl group of the pyridinone ring is a key site for derivatization. It can readily undergo reactions such as esterification and etherification (O-alkylation) to yield a wide range of analogs.

O-alkylation of pyridones can sometimes be complicated by competing N-alkylation at the ring nitrogen. However, in the target molecule, the nitrogen is already substituted with an aryl group, directing alkylation to the oxygen atoms. For 4-pyridones, alkylation typically occurs at the exocyclic carbonyl oxygen. ysu.edu However, the 3-hydroxyl group is also a potent nucleophile. Selective O-alkylation of the 3-hydroxyl group can be achieved by choosing appropriate reagents and conditions that favor its reaction over the C4-oxo group. This allows for the synthesis of various 3-alkoxy-4-pyridone derivatives. Esterification of the 3-hydroxyl group can be accomplished using standard methods with acyl chlorides or anhydrides in the presence of a base.

Reaction TypeReagents and ConditionsProduct
Etherification (O-alkylation)Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF)Ethyl 4-(3-methoxy-4-oxopyridin-1(4H)-yl)benzoate
Esterification (O-acylation)Acetyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)Ethyl 4-(3-acetoxy-4-oxopyridin-1(4H)-yl)benzoate
Silylationtert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Solvent (e.g., DMF)Ethyl 4-(3-(tert-butyldimethylsilyloxy)-4-oxopyridin-1(4H)-yl)benzoate

Reactivity of the Benzoate (B1203000) Ester Group

The ethyl benzoate functionality on the N-aryl substituent provides a secondary site for chemical modification through reactions characteristic of esters.

The ethyl ester group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoic acid. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, often with a co-solvent such as methanol (B129727) or tetrahydrofuran (B95107) to ensure solubility. chemicalbook.com The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

ConditionReagentsIntermediateFinal Product
Basic (Saponification)1. LiOH or NaOH (aq) in MeOH/THF 2. HCl (aq)Carboxylate salt4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoic acid
AcidicH₂O, H₂SO₄ (cat.), HeatProtonated ester4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoic acid

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com This method allows for the synthesis of a variety of ester derivatives from the parent ethyl ester. For example, reacting the substrate with methanol in the presence of a catalyst would yield the corresponding methyl ester, while reaction with propanol (B110389) would yield the propyl ester.

Alcohol (Used in excess)CatalystProduct
Methanol (CH₃OH)NaOMe (cat.) or H₂SO₄ (cat.)Mthis compound
Isopropanol ((CH₃)₂CHOH)NaOCH(CH₃)₂ (cat.) or H₂SO₄ (cat.)Isopropyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
Benzyl alcohol (BnOH)NaOBn (cat.) or H₂SO₄ (cat.)Benzyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate

Reduction Reactions

Detailed studies specifically documenting the reduction of the 4-oxo group on the pyridinone ring of this compound are not extensively reported in the public domain. However, based on the general reactivity of α,β-unsaturated carbonyl systems present in pyridinones, certain reduction pathways can be inferred. The pyridinone ring possesses a degree of aromatic character, which can influence the reactivity of the carbonyl group.

Standard reducing agents used for ketones, such as sodium borohydride, might be expected to reduce the 4-oxo group, although the reaction conditions would likely need to be optimized to overcome the potential for competing reactions or lack of reactivity due to the electronic nature of the ring. Catalytic hydrogenation is another potential method, though it may also lead to the reduction of the pyridinone ring itself, depending on the catalyst and conditions employed. The presence of the ester group on the N-phenyl substituent adds another layer of complexity, as its reduction would also need to be considered under certain hydrogenation conditions.

It is important to note that the focus of the majority of published research on 3-hydroxy-4-pyridinones is on their synthesis and functionalization rather than the reduction of the core ring structure.

Functionalization at the Pyridinone Nitrogen

The nitrogen atom of the pyridinone ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents to modify the molecule's properties. The synthesis of N-substituted 3-hydroxy-4-pyridinones is a well-established strategy. This is typically achieved through the reaction of a primary amine with a pyranone precursor, such as maltol (B134687) or a derivative thereof.

In the case of this compound, the N-aryl linkage is already in place. However, understanding the synthetic strategies for N-functionalization is crucial for designing analogs. For instance, derivatives with different functionalities on the phenyl ring can be synthesized by starting with appropriately substituted anilines. Furthermore, the existing ethyl benzoate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to create a library of amide and ester derivatives.

This approach of modifying the N-substituent is a cornerstone in the development of 3-hydroxy-4-pyridinone-based compounds for various applications, including as therapeutic agents. The nature of the N-substituent has been shown to significantly influence the lipophilicity, metal-chelating affinity, and in vivo behavior of these compounds.

Synthesis and Characterization of Novel Derivatives and Analogs of this compound

The synthesis of novel derivatives and analogs of the 3-hydroxy-4-pyridinone scaffold is a vibrant area of research. These efforts are largely driven by the desire to fine-tune the molecule's properties for specific applications, most notably as metal chelators.

A common strategy involves the introduction of various functional groups at the pyridinone nitrogen, as discussed in the previous section. This has led to the development of derivatives bearing peptidomimetic groups, fluorescent moieties, and glycosylated substituents. The synthesis of these derivatives often involves multi-step reaction sequences, beginning with the formation of the N-substituted pyridinone core, followed by further chemical modifications of the introduced side chain.

The characterization of these novel derivatives is typically accomplished using a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in confirming the chemical structure, while Mass Spectrometry (MS) provides information on the molecular weight. Infrared (IR) spectroscopy can be used to identify key functional groups. For crystalline compounds, X-ray crystallography provides definitive structural elucidation.

The following table summarizes some of the types of derivatives of the 3-hydroxy-4-pyridinone scaffold that have been reported in the literature, which could be analogously applied to the this compound framework.

Derivative TypeSynthetic ApproachPurpose of Derivatization
N-Alkyl Carboxylic Acids Reaction of pyranone with amino acids.To improve water solubility and provide a handle for further conjugation.
Fluorescent Analogs Coupling of a fluorophore to the N-substituent.For use as fluorescent probes for metal ions.
Glycosylated Derivatives Glycosylation of the hydroxyl group or attachment of a sugar moiety to the N-substituent.To potentially improve pharmacokinetic properties.
Peptidomimetic Conjugates Coupling of amino acids or peptide fragments to the N-substituent.To enhance biological targeting or alter cellular uptake.

Mechanistic Investigations of Key Derivatization Reactions

While detailed mechanistic studies for every derivatization reaction of the 3-hydroxy-4-pyridinone scaffold are not always the primary focus of synthetic papers, the underlying mechanisms are generally well-understood within the context of organic chemistry.

The key reaction for the formation of N-substituted 3-hydroxy-4-pyridinones involves the nucleophilic attack of a primary amine on the carbonyl group of a pyranone precursor. This is followed by a ring-opening and subsequent ring-closing cascade to form the pyridinone ring. The reaction is often facilitated by heating and can be influenced by the pH of the reaction medium.

For the functionalization of the N-substituent, such as the hydrolysis of the ethyl ester in this compound, the mechanism is a standard ester hydrolysis, which can be either acid or base-catalyzed. Subsequent amide bond formation would proceed through the activation of the resulting carboxylic acid, for example, by conversion to an acid chloride or through the use of a coupling agent, followed by nucleophilic attack by an amine.

Understanding these reaction mechanisms is crucial for optimizing reaction conditions, predicting potential side products, and designing new synthetic routes to novel derivatives of the this compound scaffold.

Coordination Chemistry of Ethyl 4 3 Hydroxy 4 Oxopyridin 1 4h Yl Benzoate

Ligand Properties and Coordination Modes of the 3-Hydroxypyridinone Moiety

The coordination chemistry of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate is primarily dictated by the 3-hydroxy-4-oxopyridinone functional group. This moiety is a well-established chelating agent for a variety of metal ions.

Tautomerism and its Influence on Chelation

The 3-hydroxypyridinone ring can exist in several tautomeric forms. The predominant forms are the keto-enol tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity and pH. The deprotonation of the hydroxyl group is crucial for the formation of stable metal complexes, as the anionic form acts as a potent bidentate ligand. The specific tautomeric equilibrium for this compound would require dedicated spectroscopic studies.

Bidentate Chelation via Hydroxyl and Carbonyl Oxygens

The deprotonated 3-hydroxypyridinone moiety functions as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the hydroxyl and adjacent carbonyl groups. This forms a stable five-membered chelate ring, which is a characteristic feature of this class of ligands. The presence of the ethyl benzoate (B1203000) group at the para position of the N-phenyl substituent is expected to influence the electronic properties and solubility of the ligand and its metal complexes, but not the fundamental bidentate coordination mode.

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Stoichiometry of Metal-Ligand Complexation

For divalent and trivalent metal ions, 3-hydroxypyridinone ligands typically form complexes with varying stoichiometries, most commonly ML2 and ML3, where M is the metal ion and L is the deprotonated ligand. The specific stoichiometry for complexes of this compound with different metal ions would need to be determined experimentally through techniques such as molar ratio or Job's plot methods.

Metal Ion (Example)Likely Stoichiometry (M:L)
Fe(III)1:3
Cu(II)1:2
Zn(II)1:2
Al(III)1:3
Note: This table represents common stoichiometries for 3-hydroxypyridinone ligands and requires experimental verification for this compound.

Synthesis and Isolation of Coordination Compounds

The synthesis of coordination compounds of this compound would likely involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent where both reactants are soluble. The pH of the solution is a critical parameter to ensure deprotonation of the ligand for effective chelation. The resulting metal complexes could then be isolated by precipitation, followed by washing and drying. Specific synthetic procedures and isolation techniques for this particular ligand are not currently documented in detail.

Spectroscopic Characterization of Metal Complexes (e.g., NMR, IR, UV-Vis, EPR)

The characterization of metal complexes of this compound would rely on a suite of spectroscopic techniques.

NMR Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy would be used to confirm the coordination of the ligand. Changes in the chemical shifts of the protons and carbons of the 3-hydroxypyridinone ring upon coordination would provide evidence of complex formation.

IR Spectroscopy: Infrared spectroscopy would be crucial to observe the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O group and the disappearance or shift of the O-H band upon complexation would be indicative of chelation.

UV-Vis Spectroscopy: Electronic absorption spectroscopy would be used to study the electronic transitions within the metal complexes. The formation of the complex is typically accompanied by the appearance of new absorption bands or shifts in the existing ligand-based transitions.

EPR Spectroscopy: For paramagnetic metal complexes, such as those of Cu(II) or Fe(III), Electron Paramagnetic Resonance spectroscopy would provide information about the coordination environment and the electronic structure of the metal center.

Detailed spectroscopic data for metal complexes of this compound are not available in the reviewed literature.

X-ray Crystallographic Analysis of Metal Complexes for Coordination Geometry

Although a specific crystal structure of a metal complex involving this compound is not available, the coordination geometry of its metal complexes is expected to be consistent with that observed for other 3-hydroxy-4-pyridinone ligands. X-ray crystallographic studies of various metal complexes with 3,4-HPs have revealed that the deprotonated hydroxyl group and the carbonyl oxygen atom of the pyridinone ring are the two coordination sites.

Typically, these bidentate ligands form octahedral complexes with trivalent metal ions like Fe(III) in a 3:1 ligand-to-metal ratio. For instance, the iron(III) complex of 3-hydroxy-6-hydroxymethyl-1-methylpyrid-4-one has been structurally characterized and found to be similar to the iron(III) complex of Deferiprone. nih.gov With divalent metal ions such as Cu(II) and Zn(II), 2:1 ligand-to-metal complexes are commonly formed, resulting in either square planar or tetrahedral geometries, which can sometimes be further coordinated by solvent molecules to achieve an octahedral geometry.

The coordination of the metal ion to the oxygen atoms of the hydroxy ketone functionality has been confirmed in the X-ray structure analysis of Cu(II) complexes with 1,2-dimethyl-3-hydroxypyridine-4-one and its 1,2-diethyl analog, which showed the complexes to be planar. A zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate has been shown to have a distorted tetrahedral environment around the central zinc atom. nih.gov The solid-state structures of Zn(II) and Fe(III) complexes with N-derivatized 3-hydroxy-4-pyridiones have also been analyzed with X-ray crystallography. ubc.ca

Thermodynamic and Kinetic Studies of Metal Chelation

The thermodynamic stability and kinetics of metal chelation are crucial aspects of the coordination chemistry of 3-hydroxy-4-pyridinones.

Stability Constants and Conditional Stability Constants

The stability of metal complexes with 3,4-HP ligands is quantified by their stability constants (log β). While specific values for this compound are not documented, studies on a wide range of N-substituted 3-hydroxy-4-pyridinones demonstrate their high affinity for trivalent metal ions, particularly Fe(III). nih.gov

For example, a study on N-carboxyalkyl derivatives of 3-hydroxy-4-pyridinones showed that the N-carboxyethyl derivative has a high affinity for Fe(III), Al(III), and Ga(III). researchgate.netnih.gov The stability of Fe(III) complexes is generally very high, with log β values often exceeding 30. The stability of complexes with divalent metal ions like Cu(II) and Zn(II) is also significant, though generally lower than that of Fe(III) complexes. mdpi.com

The apparent stability constant (log K) for the 1:1 complex of N,N'-bis-[4-(2-methyl-3-hydroxy-4-pyridinone)-phenyl]-malonamide with Fe(III) at pH 7.40 was determined to be 7.46. finechemicals.com.cn The table below presents stability constants for Fe(III) complexes with various N-substituted 3-hydroxy-4-pyridinones, illustrating the high affinity of this class of ligands for iron.

Ligandlog β₁₁₀ (FeL)log β₁₂₀ (FeL₂)log β₁₃₀ (FeL₃)
1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone)13.925.936.7
1-(2'-hydroxyethyl)-2-methyl-3-hydroxypyridin-4-one13.625.436.3
N-carboxyethyl-3-hydroxy-4-pyridinone--37.1

Data sourced from studies on analogous 3-hydroxy-4-pyridinone compounds.

Conditional stability constants, which are pH-dependent, are often used to predict the chelating efficacy under specific conditions. For 3,4-HPs, the high pKa values of the hydroxyl group (typically around 9-10) mean that at physiological pH (7.4), they are efficient chelators for strongly hydrolyzing metal ions like Fe(III).

Chelation Kinetics and Exchange Reactions

The kinetics of metal chelation by 3-hydroxy-4-pyridinones are generally fast, which is a significant advantage for applications such as chelation therapy. The biological assays of N-carboxyalkyl derivatives of 3-hydroxy-4-pyridinones suggest that the complex formation in vivo is characterized by high kinetics and thermodynamic stability. nih.gov

Exchange reactions, where the 3,4-HP ligand displaces a metal ion from another complex, are also important. For instance, 3-hydroxypyrid-4-ones derived from kojic acid have been shown to compete for iron(III) from the Fe(III)EDTA complex. nih.gov This indicates that these ligands can mobilize iron from other biological or synthetic chelates.

Selectivity and Affinity for Specific Metal Ions (e.g., Iron, Copper, Zinc)

A hallmark of 3-hydroxy-4-pyridinones is their high selectivity for Fe(III) over other biologically relevant metal ions such as Cu(II) and Zn(II). This selectivity is primarily due to the hard-hard interaction between the hard Lewis acid Fe(III) and the hard oxygen donor atoms of the pyridinone, as well as the charge and size of the Fe(III) ion which favors the formation of a stable 3:1 octahedral complex.

Studies comparing the complexation of various metal ions by bifunctional 3-hydroxy-4-pyridinones have consistently shown a higher affinity for Fe(III). mdpi.com While stable complexes are formed with Cu(II) and Zn(II), the stability constants are several orders of magnitude lower than those for Fe(III). mdpi.com This selectivity is crucial for therapeutic applications where the targeted removal of a specific metal ion is desired without disrupting the homeostasis of other essential metals.

The pM value, which represents the negative logarithm of the free metal ion concentration at a defined pH and total ligand and metal concentrations, is often used to compare the chelating efficiency of different ligands. For a variety of 3,4-HPs, the pFe(III) values are significantly higher than the pCu(II) and pZn(II) values, further demonstrating their selectivity for iron.

Influence of Peripheral Substituents on Coordination Behavior

The peripheral substituents on the 3-hydroxy-4-pyridinone scaffold, particularly the substituent at the N-1 position of the pyridinone ring, can significantly influence the coordination behavior of the ligand. In the case of this compound, the N-substituent is an ethyl benzoate group attached to a phenyl ring.

Electronic Effects: The electronic properties of the N-substituent can modulate the acidity of the chelating hydroxyl group and the electron density on the coordinating oxygen atoms, thereby affecting the stability of the metal complexes. Electron-withdrawing groups on the N-aryl substituent can slightly decrease the basicity of the coordinating oxygens, potentially leading to a minor decrease in complex stability. Conversely, electron-donating groups may enhance stability. The activity of mannosylated N-aryl-substituted 3-hydroxypyridine-4-ones has been shown to depend on the substituent in the p-position on the aglycon aromatic ring. nih.gov

Steric Effects: The steric bulk of the N-substituent can influence the accessibility of the chelating site to the metal ion and the packing of the ligands around the metal center. While the N-aryl group in this compound is relatively large, it is attached via a flexible linkage which may minimize steric hindrance during complex formation. Studies on sterically hindered N-aryl-4-pyridones have investigated the effects of bulky substituents on the rotation around the C-N bond. researchgate.net

The N-substituent also plays a critical role in determining the physicochemical properties of the ligand and its metal complexes, such as lipophilicity and biodistribution. For instance, the introduction of carboxyalkyl groups at the N-1 position can alter the hydrophilic character of the chelator. researchgate.netnih.gov The biphasic relationship between the distribution coefficient values of the chelator and the corresponding iron(III) complexes has been reported for a range of hydroxypyridinones. nih.gov

Theoretical and Computational Investigations of Ethyl 4 3 Hydroxy 4 Oxopyridin 1 4h Yl Benzoate and Its Complexes

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties of a molecule. For Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.net It is widely employed for geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net

For this compound, a DFT approach, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to calculate the optimized molecular geometry. researchgate.net This calculation yields key structural parameters like bond lengths, bond angles, and dihedral angles. The resulting data can be compared with experimental values, for instance from X-ray crystallography, to validate the computational model. researchgate.net The total energy calculated for the optimized structure is a crucial indicator of the molecule's thermodynamic stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data) (Note: The following values are representative examples of what a DFT calculation would yield and are for illustrative purposes only.)

ParameterBond/AngleCalculated Value
Bond LengthC=O (pyridinone)1.25 Å
C-O (hydroxy)1.35 Å
C-N (ring)1.38 Å
C=O (ester)1.22 Å
Bond AngleC-N-C (pyridinone)121.5°
C-C-O (hydroxy)120.0°
Dihedral AnglePhenyl-Pyridinone35.0°

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. This analysis helps in understanding the charge transfer interactions within the molecule. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (Hypothetical DFT Data) (Note: These values are examples for illustrative purposes.)

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-2.05
HOMO-LUMO Gap (ΔE)4.45

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the total electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule. researchgate.net

For a molecule like this compound, which has rotatable bonds (e.g., between the phenyl and pyridinone rings), MD simulations can explore its conformational landscape. These simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

Computational Studies of Tautomerism and Protonation Equilibria

The 3-hydroxy-4-oxopyridinone moiety of the title compound can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. Computational studies, particularly using DFT, are essential for investigating the relative stabilities of these tautomers. researchgate.net

By calculating the total energies of each possible tautomer, researchers can predict the most stable form in the gas phase or in a solvent. The calculations can also model the transition states between tautomers to determine the energy barriers for their interconversion. Similarly, these methods can be used to study protonation equilibria by calculating the energies of the molecule in different protonation states, which is vital for understanding its behavior at different pH levels.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical calculations of ¹H and ¹³C NMR spectra for this compound can be performed and compared with experimental spectra to confirm its structure. researchgate.netbeilstein-journals.org

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. nih.gov For the title compound, TD-DFT can help identify the nature of the electronic transitions, such as π→π* transitions. nih.gov

Table 3: Illustrative Predicted Spectroscopic Data (Hypothetical) (Note: These values are examples for illustrative purposes.)

Spectroscopic PropertyPredicted Value
¹³C NMR Chemical Shift (C=O, pyridinone)175 ppm
¹H NMR Chemical Shift (O-H)9.5 ppm
UV-Vis λmax285 nm

In silico Modeling of Metal-Ligand Interactions and Binding Affinity

Computational chemistry provides powerful tools to predict and analyze the interactions between ligands and metal ions at an atomic level. For this compound, in silico modeling can offer significant insights into its potential as a chelating agent. The 3-hydroxy-4-pyridinone moiety is known to act as a bidentate ligand, coordinating with metal ions through its two oxygen atoms. rsc.org This interaction is the basis for the formation of stable metal complexes, often with a 3:1 ligand-to-metal stoichiometry for trivalent cations, resulting in an octahedral coordination geometry. acs.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to model its interaction with various metal ions and to estimate the binding affinity. These studies typically involve creating a three-dimensional model of the ligand and then "docking" it with different metal ions to determine the most stable binding mode and the associated binding energy.

The 3-hydroxy-4-pyridinone class of ligands is known to exhibit a high affinity for hard metal ions, particularly trivalent cations such as Fe(III), Al(III), and Ga(III). researchgate.net This preference is attributed to the "hard" nature of the oxygen donor atoms in the ligand, which, according to the Hard and Soft Acids and Bases (HSAB) principle, interact favorably with "hard" metal ions. kcl.ac.uk Consequently, docking studies with this compound are expected to show significantly higher binding affinities for trivalent metal ions compared to divalent ones.

A hypothetical representation of the results from such a docking study is presented in the interactive table below. The binding affinity is often expressed in terms of binding energy (typically in kcal/mol), with more negative values indicating a more stable complex. The interaction distance refers to the predicted distance between the metal ion and the coordinating oxygen atoms of the ligand.

Interactive Data Table: Predicted Binding Affinities and Interaction Distances from Docking Studies

Metal IonPredicted Binding Affinity (kcal/mol)Predicted M-O Interaction Distance (Å)
Fe(III)-25.82.05
Al(III)-22.51.90
Ga(III)-24.12.00
Cu(II)-15.22.15
Zn(II)-13.72.20

Note: The data in this table is illustrative and based on the known general affinities of 3-hydroxy-4-pyridinones. Actual values would require specific computational studies for this compound.

The stability of the metal-ligand complexes formed by this compound can be further understood by examining the bond dissociation energies (BDEs) of the metal-oxygen bonds and by applying ligand field theory (LFT).

Bond dissociation energy is the energy required to break a specific bond homolytically. In the context of metal complexes, a higher BDE for the metal-ligand bond indicates a more stable complex. For complexes of this compound, the key interaction is the coordinate bond between the metal ion and the oxygen atoms of the 3-hydroxy-4-pyridinone moiety. Density Functional Theory (DFT) is a common computational method used to calculate such properties. nih.gov The BDEs for the M-O bonds in these complexes are expected to be substantial, reflecting the strong interaction between the hard oxygen donors and hard metal ions.

Ligand Field Theory provides a more detailed description of the electronic structure of transition metal complexes. wikipedia.org For a tris-chelate complex of this compound with a trivalent metal ion like Fe(III), an octahedral coordination geometry is anticipated. acs.org In this octahedral field, the five degenerate d-orbitals of the metal ion are split into two sets of different energy levels: the lower-energy t2g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dz², dx²-y²). libretexts.org

The table below provides illustrative LFSE values for various metal ions in an octahedral ligand field, which would be applicable to their complexes with this compound.

Interactive Data Table: Ligand Field Stabilization Energies for Selected Metal Ions in an Octahedral Field

Metal Iond-electron ConfigurationHigh-Spin LFSE (in terms of Δo)Low-Spin LFSE (in terms of Δo)
Cr(III)d3-1.2-1.2
Mn(II)d50-2.0
Fe(III)d50-2.0
Fe(II)d6-0.4-2.4
Co(III)d6-0.4-2.4
Ni(II)d8-1.2-1.2
Cu(II)d9-0.6-0.6

Note: The actual spin state (high or low) would depend on the magnitude of Δo and the pairing energy.

Future Research Directions and Unexplored Avenues for Ethyl 4 3 Hydroxy 4 Oxopyridin 1 4h Yl Benzoate

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Current synthetic strategies for N-substituted 3-hydroxy-4-pyridinones often involve multi-step processes that may utilize hazardous reagents. nih.govkcl.ac.uk Future research should prioritize the development of more efficient and environmentally benign synthetic routes to Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate.

Key research objectives in this area include:

Green Chemistry Approaches: Investigation into solvent-free reaction conditions or the use of greener solvents like water could significantly improve the environmental footprint of the synthesis. mdpi.com Multicomponent reactions (MCRs), which can form complex products in a single step with high atom economy, represent a particularly promising avenue. mdpi.com

Catalytic Methods: Exploring novel catalytic systems, including enzymatic or chemo-catalytic approaches, could lead to milder reaction conditions, higher yields, and improved selectivity, avoiding the need for protecting groups that add steps and generate waste. kcl.ac.uk

Microwave-Assisted Synthesis: The use of microwave irradiation could potentially shorten reaction times and increase yields compared to conventional heating methods, offering a more energy-efficient pathway.

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Key Research Focus
Multicomponent Reactions (MCRs) High atom economy, reduced reaction time, simplified purification. mdpi.comIdentification of suitable starting materials and catalysts.
Catalytic C-N Coupling Potentially milder conditions, broader substrate scope.Screening of copper or palladium-based catalytic systems.
Enzymatic Synthesis High selectivity, environmentally benign conditions.Identification of enzymes capable of forming the N-aryl bond.
Microwave-Assisted Synthesis Rapid reaction times, improved energy efficiency.Optimization of reaction parameters (time, temperature, power).

Advanced Studies on Supramolecular Assembly and Self-Organization

The planar structure of the pyridinone ring combined with the phenyl benzoate (B1203000) group suggests a strong potential for this compound to participate in supramolecular assembly. The aromatic rings can engage in π-π stacking interactions, while the carbonyl and hydroxyl groups are available for hydrogen bonding.

Unexplored research avenues include:

Crystal Engineering: A systematic study of the crystallization of this compound and its analogs could reveal novel packing motifs, leading to materials with interesting optical or electronic properties.

Self-Assembled Monolayers (SAMs): The ester group could be hydrolyzed to a carboxylic acid, providing an anchor point for the formation of self-assembled monolayers on various substrates, such as mesoporous silica (B1680970). ohsu.edu Such functionalized materials could be designed for selective metal ion sequestration. ohsu.eduohsu.edu

Liquid Crystal Formation: Modification of the ethyl benzoate tail could lead to the design of thermotropic liquid crystalline materials, where the 3-hydroxy-4-pyridinone core provides a polar, metal-coordinating head group.

Development of Hybrid Materials Incorporating the Compound

The functional groups on this compound make it an excellent candidate for incorporation into larger material frameworks, creating hybrid materials with tailored properties.

Future research could focus on:

Polymer Functionalization: The compound can be chemically modified for incorporation into polymer chains. For example, hydrolysis of the ester to a carboxylic acid, followed by conversion to an acid chloride or active ester, would allow it to be grafted onto polymers with amine or hydroxyl side chains. nih.govresearchgate.net This could yield polymers with metal-chelating capabilities.

Hydrogel Integration: Incorporating the molecule into hydrogel networks, for instance through copolymerization of a vinyl-functionalized derivative, could create "smart" hydrogels that respond to the presence of specific metal ions by changing their mechanical or optical properties. nih.govresearchgate.net

Silica-Based Sorbents: The compound could be covalently attached to silica surfaces to create highly effective and selective sorbent materials for environmental remediation, particularly for the removal of hard metal ions like actinides and lanthanides from aqueous solutions. ohsu.edumdpi.com

Hybrid Material Type Incorporation Strategy Potential Application
Functionalized Polymer Covalent grafting via the benzoate group. nih.govMetal-scavenging plastics, recyclable catalysts.
Responsive Hydrogel Copolymerization of a vinyl derivative. researchgate.netChemical sensors, controlled-release systems.
Silica Sorbents Attachment to mesoporous silica. ohsu.eduEnvironmental remediation, nuclear waste treatment. ohsu.edu

Deeper Investigation into Metal-Dependent Reactivity

The 3-hydroxy-4-pyridinone moiety is a superb bidentate chelator for a wide range of hard metal ions, including Fe(III), Ga(III), Al(III), and f-block elements like lanthanides and actinides. mdpi.comnih.govnih.gov The coordination of a metal ion can dramatically alter the electronic properties of the ligand, a phenomenon that remains to be explored for this specific compound.

Key areas for investigation are:

Coordination Chemistry: A thorough study of its coordination behavior with a series of trivalent and tetravalent metal ions would be valuable. This includes determining the stability constants, coordination geometries, and solution-state speciation of the resulting metal complexes. mdpi.comrsc.org

Lanthanide and Actinide Chelation: Given the high affinity of the HOPO scaffold for f-block elements, this compound should be investigated for applications in lanthanide/actinide separation, a critical process in nuclear waste reprocessing. acs.orgescholarship.org The phenyl benzoate group may influence the solubility and extraction properties of the resulting complexes.

Catalysis: Metal complexes of this ligand could be screened for catalytic activity. The metal center, held in a stable coordination environment, could act as a Lewis acid catalyst for various organic transformations.

Expanding the Library of Analogs and Probing Structure-Property Relationships

Systematic modification of the this compound structure would provide a library of related compounds, enabling detailed structure-property relationship studies.

Potential modifications and their expected impact are outlined below:

Varying the Ester Group: Replacing the ethyl group with longer alkyl chains, fluorinated alkyl chains, or bulky groups could systematically tune the compound's lipophilicity, solubility, and solid-state packing.

Substitution on the Phenyl Ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring would modulate the electronic properties of the entire molecule, which could influence its metal-binding affinity and photophysical characteristics.

Substitution on the Pyridinone Ring: Introducing substituents at the 2-, 5-, or 6-positions of the pyridinone ring is a well-established strategy for fine-tuning the pKa and metal-binding strength of the chelating moiety. kcl.ac.ukrsc.org

Potential for use as a Probe in Fundamental Chemical Research

The inherent properties of the 3-hydroxy-4-pyridinone scaffold suggest that this compound could be developed into a useful chemical probe.

Promising research directions include:

Fluorescent Chemosensors: While the parent compound is not strongly fluorescent, it could be derivatized by incorporating a fluorophore. The metal-chelating pocket would then be positioned to signal the binding of a target metal ion through changes in fluorescence intensity or wavelength (e.g., chelation-enhanced fluorescence). rsc.orgrsc.org

Sensitizers for Lanthanide Luminescence: The N-aryl group can act as an "antenna," absorbing UV light and transferring the energy to a coordinated lanthanide ion (such as Eu³⁺ or Tb³⁺), which then emits light at its characteristic wavelength. nih.govrsc.org This "antenna effect" is foundational for creating highly sensitive time-resolved luminescence probes for bio-imaging and assays.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, often starting with ethyl 4-aminobenzoate derivatives. For example, coupling reactions with boronic acid pinacol esters under Suzuki-Miyaura conditions can introduce pyridinone moieties. Purification via flash column chromatography (FCC) using hexanes/EtOAc gradients (e.g., 85:15) improves purity, as demonstrated in similar benzoate syntheses . Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via NMR (¹H/¹³C) and IR spectroscopy is critical .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, IR spectroscopy for functional group analysis (e.g., carbonyl stretching at ~1695 cm⁻¹), and NMR for structural elucidation is recommended. For crystalline derivatives, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) ensures precise structural determination .

Q. How does the reactivity of this compound compare to structurally similar co-initiators in polymerization systems?

  • Methodological Answer : Comparative studies using differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR) can assess reactivity. For instance, Ethyl 4-(dimethylamino) benzoate exhibits higher conversion rates in resin cements than 2-(dimethylamino) ethyl methacrylate due to its electron-donating groups, as shown in resin polymerization studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Computational validation using density functional theory (DFT) to predict spectral profiles can clarify ambiguities. Cross-referencing with X-ray crystallography data (refined via SHELXL) provides structural certainty .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., xanthine oxidase) can predict binding affinities. Pharmacophore modeling based on pyridinone and benzoate moieties helps identify potential bioactivity, as seen in related triazole derivatives .

Q. What mechanistic insights explain the role of this compound in photoinitiation systems?

  • Methodological Answer : Time-resolved electron paramagnetic resonance (EPR) spectroscopy can track radical formation during photoinitiation. Studies on similar co-initiators suggest that the pyridinone moiety stabilizes radicals, enhancing polymerization efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.